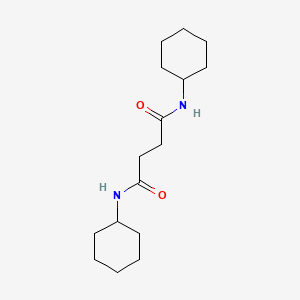

N,N'-Dicyclohexylsuccinamide

Description

This compound is notable for its dual applications in metal ion separation and polymer crystallization enhancement.

- Metal Extraction: It demonstrates high selectivity for palladium(II) (Pd(II)) in chloride media, achieving efficient recovery rates due to its strong chelating properties .

- Polymer Science: As a β-nucleating agent for isotactic polypropylene (iPP), it induces β-crystal formation, improving mechanical properties like impact resistance. Studies report β-crystal content exceeding 60–70% in iPP composites .

Properties

Molecular Formula |

C16H28N2O2 |

|---|---|

Molecular Weight |

280.41 g/mol |

IUPAC Name |

N,N'-dicyclohexylbutanediamide |

InChI |

InChI=1S/C16H28N2O2/c19-15(17-13-7-3-1-4-8-13)11-12-16(20)18-14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,19)(H,18,20) |

InChI Key |

NVWOYUVFBFONEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dicyclohexylsuccinamide can be synthesized through a reaction involving succinic anhydride and dicyclohexylamine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N,N’-Dicyclohexylsuccinamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclohexylsuccinamide primarily undergoes nucleophilic substitution reactions due to the presence of amide groups. It can also participate in hydrogen bonding interactions, which are crucial for its role as a nucleating agent .

Common Reagents and Conditions

The common reagents used in reactions involving N,N’-Dicyclohexylsuccinamide include strong acids and bases, which can facilitate nucleophilic substitution. The reactions are typically carried out at elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from reactions involving N,N’-Dicyclohexylsuccinamide depend on the specific reagents and conditions used. In its role as a nucleating agent, it primarily forms complexes with polymers, enhancing their crystallinity and mechanical properties .

Scientific Research Applications

N,N’-Dicyclohexylsuccinamide has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a β-nucleating agent for isotactic polypropylene, improving the material’s mechanical properties and thermal stability.

Material Science: The compound is studied for its ability to induce specific crystalline structures in polymers, which can be useful in developing advanced materials.

Industrial Applications: It is used in the production of high-performance plastics and other polymer-based materials.

Mechanism of Action

The mechanism by which N,N’-Dicyclohexylsuccinamide exerts its effects involves its ability to form hydrogen bonds with polymer chains. This interaction facilitates the nucleation process, leading to the formation of β-crystals in isotactic polypropylene. The compound’s molecular structure allows it to fit well within the polymer matrix, promoting crystallization .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Key Functional Groups | Primary Applications | Key Performance Metrics |

|---|---|---|---|---|

| This compound | - | Amide, cyclohexyl | Pd(II) extraction, iPP β-nucleation | >95% Pd recovery ; 60–70% β-crystal |

| N-Hydroxysuccinimide | 6066-82-6 | Hydroxysuccinimide | Peptide coupling | High carboxyl activation efficiency |

| DCC | 538-75-0 | Carbodiimide, cyclohexyl | Organic synthesis | Efficient peptide bond formation |

| Alamine 336 | 102-87-4 | Tertiary amine | Rh(III) extraction | Moderate Rh(III) selectivity |

Table 2: Polymer Nucleation Efficiency

| Nucleating Agent | β-Crystal Content in iPP | Impact Strength Improvement | Reference |

|---|---|---|---|

| This compound | 60–70% | 30–40% | |

| Aryl Amide Derivatives | 40–50% | 20–25% | |

| Calcium Pimelate | 50–60% | 25–30% |

Research Findings and Industrial Relevance

- Metal Extraction : this compound derivatives are critical in recycling PGMs from automotive catalysts and electronic waste, aligning with the growing PGM market (valued at $21.5 billion in 2019) .

- Polymer Applications : Its use in iPP enhances sustainability by extending material lifespan, reducing industrial reliance on virgin polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.